6-fluoro-1-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
6-fluoro-1-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 1st position, and a 1,2,4-oxadiazole ring attached to the 3rd position of the quinoline core. The m-tolyl group is attached to the oxadiazole ring, adding to the compound’s complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the 1,2,4-Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the m-Tolyl Group: The m-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-fluoro-1-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-1-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards specific targets. The oxadiazole ring may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline derivatives: Compounds with similar quinoline cores but different substituents.
1,2,4-oxadiazole derivatives: Compounds with the oxadiazole ring but different core structures.
m-tolyl derivatives: Compounds with the m-tolyl group attached to different core structures.
Uniqueness
6-fluoro-1-methyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of the quinoline core, the fluorine atom, the oxadiazole ring, and the m-tolyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-11-4-3-5-12(8-11)18-21-19(25-22-18)15-10-23(2)16-7-6-13(20)9-14(16)17(15)24/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEVPZVIGDMYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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